molecular formula C24H27FN4O B6027315 1-(2-fluorobenzyl)-N-methyl-N-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine

1-(2-fluorobenzyl)-N-methyl-N-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine

Numéro de catalogue B6027315
Poids moléculaire: 406.5 g/mol
Clé InChI: SMFXLQOJHRYPBD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-fluorobenzyl)-N-methyl-N-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine, commonly known as FPBP, is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of drug discovery. FPBP is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward and motivation pathways in the brain. The purpose of

Mécanisme D'action

FPBP acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical pathways of the brain. The mesolimbic pathway is involved in the regulation of reward and motivation, while the mesocortical pathway is involved in cognitive and emotional processing. By blocking the dopamine D3 receptor, FPBP reduces the release of dopamine in these pathways, thereby reducing the reinforcing effects of drugs of abuse and improving cognitive deficits in animal models of schizophrenia.
Biochemical and Physiological Effects:
FPBP has been shown to have a high affinity for the dopamine D3 receptor, with a Ki value of 0.09 nM. In addition, FPBP has been shown to have a low affinity for other dopamine receptors such as D2 and D4. This selectivity for the dopamine D3 receptor is important as it reduces the potential for off-target effects. FPBP has also been shown to have a long half-life in vivo, which may contribute to its efficacy in animal models of neuropsychiatric disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using FPBP in lab experiments is its high selectivity for the dopamine D3 receptor, which reduces the potential for off-target effects. In addition, FPBP has a long half-life in vivo, which allows for sustained receptor blockade. However, one limitation of using FPBP in lab experiments is its relatively low solubility in water, which may limit its use in certain experimental paradigms.

Orientations Futures

There are several future directions for research on FPBP. One area of focus is the development of more potent and selective dopamine D3 receptor antagonists. In addition, there is a need for further research on the potential therapeutic applications of FPBP in the treatment of neuropsychiatric disorders. Another area of interest is the use of FPBP as a tool to study the role of the dopamine D3 receptor in various physiological and pathological processes. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of FPBP to optimize its use in preclinical and clinical studies.

Méthodes De Synthèse

The synthesis of FPBP involves a series of chemical reactions that are carried out in a laboratory setting. The initial step involves the reaction between N-methyl-3-piperidinamine and 2-fluorobenzyl chloride, which results in the formation of N-methyl-N-(2-fluorobenzyl)-3-piperidinamine. This compound is then reacted with 4-(2-pyrimidinyloxy)benzyl chloride to yield FPBP. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography and recrystallization.

Applications De Recherche Scientifique

FPBP has been extensively studied for its potential application in the treatment of various neuropsychiatric disorders such as addiction, schizophrenia, and Parkinson's disease. The dopamine D3 receptor, which is targeted by FPBP, has been implicated in the pathophysiology of these disorders. FPBP has been shown to reduce drug-seeking behavior in animal models of addiction and improve cognitive deficits in animal models of schizophrenia. In addition, FPBP has been shown to have neuroprotective effects in animal models of Parkinson's disease.

Propriétés

IUPAC Name

1-[(2-fluorophenyl)methyl]-N-methyl-N-[(4-pyrimidin-2-yloxyphenyl)methyl]piperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O/c1-28(16-19-9-11-22(12-10-19)30-24-26-13-5-14-27-24)21-7-4-15-29(18-21)17-20-6-2-3-8-23(20)25/h2-3,5-6,8-14,21H,4,7,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFXLQOJHRYPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)OC2=NC=CC=N2)C3CCCN(C3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.